molecular formula C12H17NS B15232044 6-(tert-Butylthio)-2-methyl-3-vinylpyridine

6-(tert-Butylthio)-2-methyl-3-vinylpyridine

Cat. No.: B15232044
M. Wt: 207.34 g/mol
InChI Key: BCOFYHGVDFGARD-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a vinyl group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the thiol group with the pyridine ring. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, electrophiles.

Major Products Formed

Scientific Research Applications

6-(tert-Butylthio)-2-methyl-3-vinylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine involves its interaction with various molecular targets and pathways. The tert-butylthio group can interact with thiol groups in proteins, potentially affecting their function. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the pyridine ring can interact with various enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylthiol
  • 2-Methyl-3-vinylpyridine
  • tert-Butylsulfinamide

Uniqueness

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is unique due to the presence of both a tert-butylthio group and a vinyl group on the pyridine ring. This combination of functional groups imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine

InChI

InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3

InChI Key

BCOFYHGVDFGARD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C=C

Origin of Product

United States

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